molecular formula C17H14BrClN4O2 B10902872 N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10902872
M. Wt: 421.7 g/mol
InChI Key: SAWDKKRBKGDYCC-UHFFFAOYSA-N
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Description

N~3~-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with a bromopyridyl group and a chloromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, pyridine derivatives, and chloromethylphenol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~3~-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromopyridyl or chloromethylphenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N~3~-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents on the pyrazole ring. Examples include:

  • N~3~-(5-BROMO-2-PYRIDYL)-1-[(4-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • N~3~-(5-CHLORO-2-PYRIDYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE.

Uniqueness

The uniqueness of N3-(5-BROMO-2-PYRIDYL)-1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H14BrClN4O2

Molecular Weight

421.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-[(4-chloro-3-methylphenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H14BrClN4O2/c1-11-8-13(3-4-14(11)19)25-10-23-7-6-15(22-23)17(24)21-16-5-2-12(18)9-20-16/h2-9H,10H2,1H3,(H,20,21,24)

InChI Key

SAWDKKRBKGDYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br)Cl

Origin of Product

United States

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